

Navigating the Regulatory Maze: A Technical Guide to N-Nitroso Paroxetine Impurity

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Compound of Interest

Compound Name: *N-Nitroso Paroxetine*

Cat. No.: *B13426240*

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The emergence of nitrosamine impurities as a significant concern in the pharmaceutical industry has necessitated stringent regulatory oversight and the development of robust analytical methodologies. **N-Nitroso Paroxetine**, a potential impurity in paroxetine-containing drug products, falls under this regulatory scrutiny due to the classification of nitrosamines as probable human carcinogens. This in-depth technical guide provides a comprehensive overview of the current regulatory landscape, analytical protocols for detection and quantification, and the chemical pathways leading to the formation of **N-Nitroso Paroxetine**.

Regulatory Landscape and Acceptable Intake Limits

Global regulatory agencies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Health Canada, have established guidelines for the control of nitrosamine impurities in drug products.^{[1][2][3]} These guidelines are rooted in the principles of the ICH M7(R1) guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.^{[4][5]} Nitrosamines are classified as a "cohort of concern" due to their high carcinogenic potency.^[5]

The primary metric for controlling these impurities is the Acceptable Intake (AI) limit, which represents a level of exposure that poses a negligible cancer risk over a lifetime.^{[6][7]} For **N-Nitroso Paroxetine**, a specific AI has been established by both the EMA and Health Canada.

Quantitative Limits for N-Nitroso Paroxetine

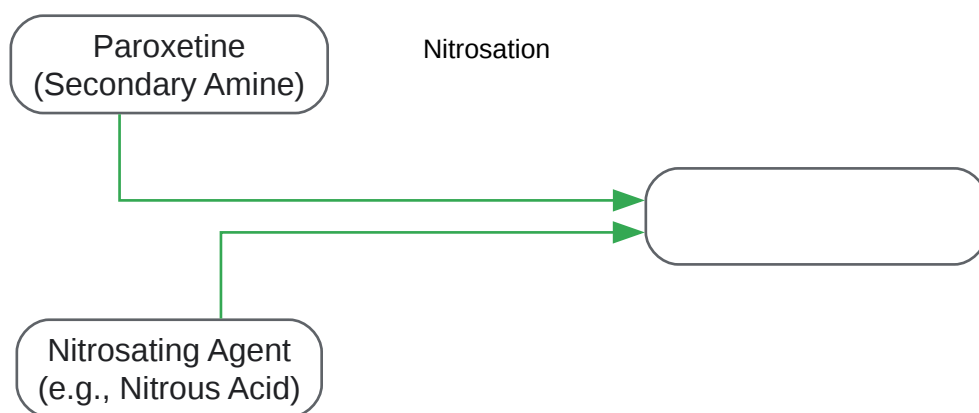
The acceptable intake limits for **N-Nitroso Paroxetine**, as set by major regulatory bodies, are summarized below. To provide a practical perspective for formulation scientists and quality control analysts, the AI in ng/day has been converted to a parts per million (ppm) limit. This conversion is based on a hypothetical Maximum Daily Dose (MDD) of Paroxetine, which can vary depending on the indication. For the purpose of this guide, a common MDD of 50 mg is used for the calculation ($\text{ppm} = \text{AI (ng)} / \text{MDD (mg)}$).

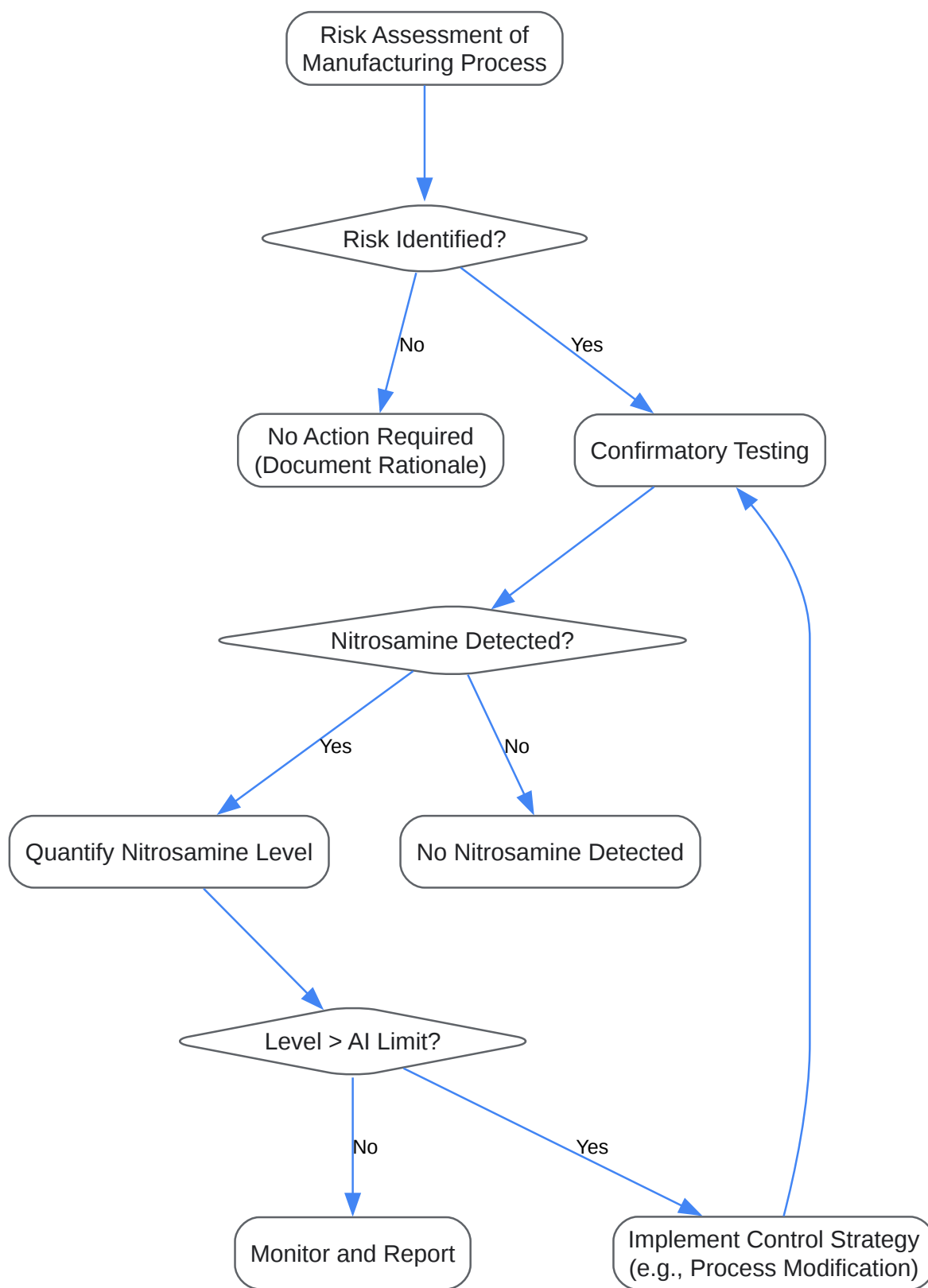
Regulatory Body	Acceptable Intake (AI) Limit (ng/day)	Calculated Limit (ppm) for 50 mg MDD	Basis for Limit Derivation
EMA	1300[8][9]	26	Structure-Activity-Relationship (SAR)/read-across approach using the TD50 of N-nitrosopiperidine.[8]
Health Canada	1300[10][11]	26	Not explicitly stated, but aligns with EMA.
FDA	Not explicitly listed, but would fall under the Carcinogenic Potency Categorization Approach (CPCA) for NDSRIs.[12][13][14] Without specific data, it could default to a more conservative limit.	-	The FDA employs a risk-based approach using the CPCA to assign NDSRIs to different potency categories with corresponding AI limits ranging from 26.5 ng/day to 1500 ng/day.[6][7]

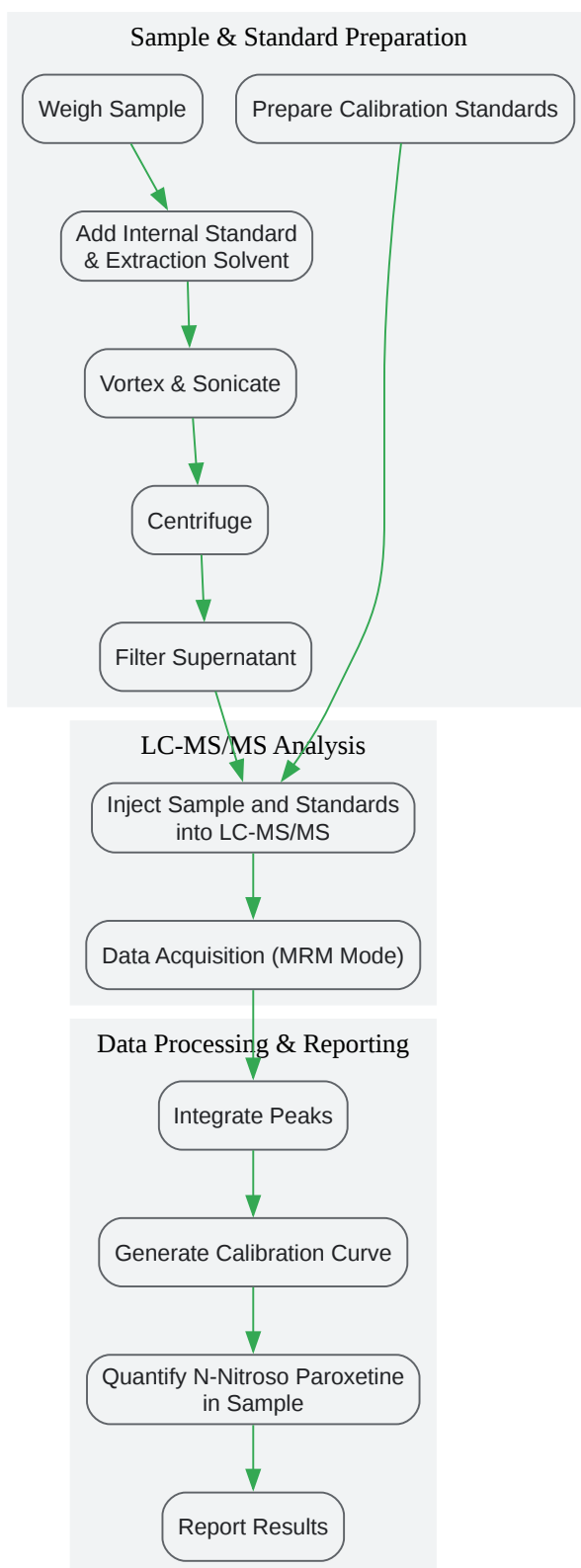
Formation Pathway of N-Nitroso Paroxetine

N-Nitroso Paroxetine is a nitrosamine drug substance-related impurity (NDSRI), meaning it is structurally similar to the active pharmaceutical ingredient (API), paroxetine.[15][16] Its formation occurs through the nitrosation of the secondary amine group within the piperidine

ring of the paroxetine molecule.[\[17\]](#)[\[18\]](#) This reaction requires a nitrosating agent, which can be introduced through various sources during the manufacturing process or be present in the excipients.[\[19\]](#)[\[20\]](#)







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